2,3,4,5-Tetrafluorotoluene

Descripción

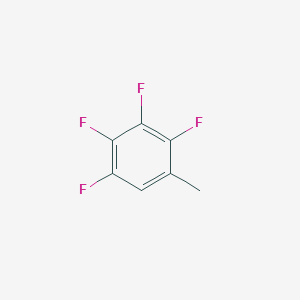

Structure

3D Structure

Propiedades

IUPAC Name |

1,2,3,4-tetrafluoro-5-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F4/c1-3-2-4(8)6(10)7(11)5(3)9/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDPAUQKBDYMQJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10344341 | |

| Record name | 2,3,4,5-Tetrafluorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10344341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21622-19-5 | |

| Record name | 1,2,3,4-Tetrafluoro-5-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21622-19-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,4,5-Tetrafluorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10344341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,3,4,5 Tetrafluorotoluene and Its Precursors

Advanced Synthetic Routes

The synthesis of polyfluorinated aromatics such as 2,3,4,5-tetrafluorotoluene relies on a toolkit of modern synthetic methods. These routes are designed to control the degree and position of fluorination, which is crucial for tailoring the electronic and physical properties of the final product.

Fluorination Strategies for Toluene (B28343) Derivatives

Direct fluorination offers a pathway to polyfluorinated toluenes. A notable method involves an electrophilic substitution reaction where toluene is reacted with a potent fluorinating agent like tetrafluorammonium tetrafluoroborate (B81430) (NF₄BF₄) in a solvent such as anhydrous hydrogen fluoride (B91410) (HF). google.com This process can replace up to four hydrogen atoms on the aromatic ring with fluorine. google.com The reaction proceeds rapidly, and the orientation of the substitution (predominantly ortho and para) without side-chain fluorination supports an electrophilic substitution mechanism. google.com

Another approach involves the modification of highly fluorinated precursors. For instance, the reaction of potassium pentafluorophenyltrifluoroborate with methyllithium (B1224462), while primarily aimed at producing other compounds, has been observed to form this compound as a byproduct. beilstein-journals.org This suggests that nucleophilic substitution followed by subsequent reactions can lead to the formation of tetrafluorotoluene isomers. beilstein-journals.org

Catalytic Hydrodefluorination Approaches to Polyfluorinated Toluenes

Hydrodefluorination (HDF) is a powerful strategy for accessing partially fluorinated aromatic compounds from readily available perfluorinated or polyfluorinated bulk chemicals. nih.govacs.orgnih.gov This reaction involves the selective cleavage of a carbon-fluorine (C–F) bond and its replacement with a carbon-hydrogen (C–H) bond. nih.govacs.org This approach is valuable as it can provide access to specific isomers that may be difficult to synthesize through direct fluorination. For example, octafluorotoluene (B1221213) can undergo regioselective HDF at the 4-position. nih.gov

A significant advancement in HDF is the use of low-valent main-group elements, such as bismuth, as catalysts. nih.govacs.org Bismuthinidenes, supported by a pincer-type ligand (e.g., Phebox-Bi(I)), have been shown to catalyze the HDF of a variety of polyfluoroarenes using a silane (B1218182) as the hydride source. nih.govacs.org

The mechanism is proposed to follow a Bi(I)/Bi(III) redox cycle, which mirrors the elementary steps of transition-metal catalysis. nih.govacs.org The cycle involves:

Oxidative Addition (OA): The Bi(I) center undergoes oxidative addition into a C(sp²)–F bond of the polyfluoroarene. nih.govrsc.org

Ligand Metathesis (LM): A fluorine/hydride exchange occurs between the resulting Bi(III)-aryl species and the silane. nih.govacs.org

Reductive Elimination (RE): The diorganobismuth hydride intermediate undergoes reductive elimination to release the hydrodefluorinated product and regenerate the active Bi(I) catalyst. nih.govacs.org

This catalytic system demonstrates high efficiency for polyfluoroarenes bearing electron-withdrawing groups. acs.org

Table 1: Substrate Scope for Bismuth-Catalyzed Hydrodefluorination

| Substrate | Catalyst | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|

| Pentafluoropyridine | Phebox-Bi(I) | 1 | 95 | acs.org |

| Pentafluoropyridine | OMe-Phebox-Bi(I) | <0.1 | 99 | acs.org |

| Pentafluorobenzene (B134492) | OMe-Phebox-Bi(I) | 1 | 96 | acs.org |

| Octafluorotoluene | OMe-Phebox-Bi(I) | 1 | 99 | acs.orgnih.gov |

| (Trifluoromethyl)pentafluorobenzene | OMe-Phebox-Bi(I) | 1 | 99 | acs.org |

Actinide complexes have also been explored for C–F bond activation. The trivalent uranium alkyl complex Tp₂UCH₂Ph (where Tp = hydrotris(3,5-dimethylpyrazolyl)borate) has been shown to react with various fluorinated substrates. rsc.orgrsc.org While this demonstrates the fundamental reactivity for cleaving strong C-F bonds, the outcome is substrate-dependent, leading to either uranium(III) or uranium(IV) fluoride products. rsc.orgrsc.org

In a specific example, the reaction of Tp₂UCH₂Ph with 2,3,5,6-tetrafluorotoluene (B1329407) resulted in the activation of two C-F bonds, forming the uranium(IV) difluoride complex Tp₂UF₂. rsc.org The organic product isolated from this reaction was 3-benzyl-1,2,4,5-tetrafluorobenzene, indicating a C-F activation followed by C-C bond formation. rsc.org This highlights a pathway for the functionalization of polyfluorinated toluenes rather than their synthesis via HDF.

Direct Arylation and Cross-Coupling Reactions for Fluorinated Aromatics

Direct arylation and cross-coupling reactions are indispensable tools for incorporating fluorinated aromatic moieties into more complex molecular architectures. These methods typically involve the palladium-catalyzed formation of carbon-carbon bonds, using polyfluoroarenes as key building blocks. beilstein-journals.org

Palladium-catalyzed direct C–H arylation has emerged as a powerful strategy for synthesizing π-conjugated molecules containing fluorinated units. beilstein-journals.orggrafiati.com In this approach, a C-H bond on one aromatic partner and a C-Halogen bond on another are coupled directly.

One effective protocol uses the catalyst PdCl(C₃H₅)(dppb) with potassium acetate (B1210297) (KOAc) as a base in dimethylacetamide (DMA) at elevated temperatures. beilstein-journals.org This system can be used iteratively. For example, a fluoroaryl-heteroarene unit can be synthesized first, followed by a second direct arylation at a different C-H position to build triad (B1167595) or tetrad structures. beilstein-journals.org

Another user-friendly method involves the direct arylation of polyfluoroarenes with aryl iodides using the inexpensive ligand triphenylphosphine (B44618) (PPh₃). acs.org Notably, this reaction can be performed under mild conditions (70 °C) using water as the sole reaction medium, which offers significant environmental and practical advantages. acs.org This process demonstrates high efficiency and excellent compatibility with various functional groups, enabling the rapid synthesis of highly functionalized polyfluorinated biaryls. acs.org

Table 2: Conditions for Palladium-Catalyzed Direct Arylation of Fluoroaromatics

| Catalyst System | Base/Solvent | Temperature | Application | Reference |

|---|---|---|---|---|

| PdCl(C₃H₅)(dppb) | KOAc / DMA | 150 °C | Synthesis of π-conjugated oligomers | beilstein-journals.org |

| Pd(OAc)₂ / PPh₃ | Cs₂CO₃ / H₂O | 70 °C | Arylation with aryl iodides in water | acs.org |

| PdCl₂(CH₃CN)₂ | - / - | - | Desulfitative arylation with benzenesulfonyl chlorides | beilstein-journals.org |

Coupling with Silver Compounds in Fluoroorganic Synthesis

Silver compounds play a significant role in fluoroorganic synthesis, often acting as catalysts or reagents to facilitate challenging transformations. Their application includes promoting cross-coupling reactions, where they can assist in the activation of C-H and C-F bonds. researchgate.netfluorine1.ru Silver(I) compounds, such as silver oxide (Ag₂O), silver nitrate (B79036) (AgNO₃), and silver sulfate (B86663) (Ag₂SO₄), are employed to polarize the palladium-halide bond in intermediate complexes during Suzuki-Miyaura reactions, thereby accelerating transmetalation with weakly nucleophilic borate (B1201080) reagents. researchgate.netbeilstein-journals.org The efficiency of these silver compounds as polarizing agents generally follows the order: Ag₂O > AgNO₃ ≈ Ag₂SO₄ > Ag[BF₄] > AgF. researchgate.net

While direct silver-catalyzed synthesis of this compound is not extensively documented, related reactions highlight the utility of this approach. For instance, the coupling of its isomer, 2,3,5,6-tetrafluorotoluene, has been demonstrated using silver sulfate (Ag₂SO₄). researchgate.net Furthermore, silver-catalyzed reactions are known to mediate carbon-carbon bond formation between arylboronic acids and heteroarenes, as well as alkyl fluorinations that proceed via decarboxylation, indicating the broad potential of silver catalysis in synthesizing complex fluorinated molecules. core.ac.uknih.gov

Chloromethylation of Polyfluoroaromatic Compounds for Derivatization

Chloromethylation is a vital synthetic transformation that introduces a chloromethyl (-CH₂Cl) group onto an aromatic ring, providing a versatile handle for further derivatization. fluorine1.ru This electrophilic substitution reaction is particularly relevant for polyfluoroaromatic compounds, although the presence of multiple electron-withdrawing fluorine atoms deactivates the ring, making the reaction more challenging than for non-fluorinated aromatics. fluorine1.ru

For deactivated aromatic systems, chloromethylation often requires potent reagent systems, such as pre-prepared chloromethyl ethers (e.g., bis(chloromethyl) ether) or mixtures of paraformaldehyde with strong acids like chlorosulfonic and sulfuric acid. fluorine1.ru The chloromethylation of several polyfluoroaromatic compounds has been successfully demonstrated. For example, 2,3,5,6-tetrafluorotoluene can be chloromethylated with an 85% yield. fluorine1.ru Similarly, pentafluorobenzene can be converted to chloromethylpentafluorobenzene in 67% yield at temperatures between 70-100°C. fluorine1.ru The resulting chloromethyl derivatives are valuable intermediates; for instance, 1-(chloromethyl)-2,3,4,5-tetrafluorobenzene is a known compound used in further synthetic applications. chemicalbook.com

The reaction conditions, such as temperature and catalyst choice, are critical for controlling the outcome and minimizing byproducts. For example, the chloromethylation of 1,2,4,5-tetrafluorobenzene (B1209435) can yield either mono- or bis-chloromethylated products depending on the reaction temperature. fluorine1.ru

Table 1: Examples of Chloromethylation of Polyfluoroaromatic Compounds

| Starting Material | Product | Yield | Reference |

|---|---|---|---|

| 2,3,5,6-Tetrafluorotoluene | 4-Chloromethyl-2,3,5,6-tetrafluorotoluene | 85% | fluorine1.ru |

| Pentafluorobenzene | Chloromethylpentafluorobenzene | 67% | fluorine1.ru |

| 3,4,5-Trifluorobromobenzene | Monomethylated product | 80% | fluorine1.ru |

| 2,4,6-Trifluoro(trifluoromethyl)benzene | 3,5-Bis(chloromethyl)-2,4,6-trifluorobenzotrifluoride | 77% | fluorine1.ru |

Substitution of Fluorine in Fluoroarylborates with Organolithium Compounds

A key strategy for synthesizing substituted polyfluoroaromatic compounds involves the nucleophilic substitution of a fluorine atom in a fluoroarylborate salt with an organolithium reagent. numberanalytics.com Organolithium compounds (RLi) are potent nucleophiles capable of displacing fluoride ions from highly fluorinated rings. libretexts.orglibretexts.org

Research on borates such as M[C₆F₅BF₃] (where M is K, Li, or Bu₄N) demonstrates that their reaction with organolithium reagents like methyllithium (MeLi), butyllithium (B86547) (BuLi), or phenyllithium (B1222949) (PhLi) leads to the formation of substituted products M[4-RC₆F₄BF₃] and M[2-RC₆F₄BF₃]. organicchemistrydata.org The regioselectivity of this substitution is dependent on the nature of the organolithium reagent.

With MeLi or BuLi , substitution occurs predominantly at the para position relative to the boron group.

With PhLi , a mixture of para and ortho substituted products is formed in approximately a 1:1 ratio.

This difference in selectivity is attributed to the coordination of the organolithium reagent's lithium atom with the fluorine atoms of the -BF₃ group, which facilitates substitution at the ortho position. This mechanism is distinct from substitutions involving O- and N-nucleophiles, which typically yield only the para product. organicchemistrydata.org

Precursor Synthesis and Modifications

Synthesis of Key Fluorinated Benzoic Acid Intermediates

Fluorinated benzoic acids are crucial intermediates in the synthesis of many pharmaceuticals and agrochemicals, including fluoroquinolone antibiotics where 2,3,4,5-tetrafluorobenzoic acid is a key building block. koreascience.krgoogle.comscispace.com

One common synthetic route to 2,3,4,5-tetrafluorobenzoic acid starts from tetrafluorophthalic acid via a selective decarboxylation reaction. google.comchemicalbook.com Various methods have been developed to optimize this process. For example, heating tetrafluorophthalic acid in dimethyl sulfoxide (B87167) (DMSO) with triethylamine (B128534) as a catalyst can yield the desired product in 94% yield. chemicalbook.com Another approach involves using tri-n-butylamine as both a solvent and a decarboxylation agent, achieving yields around 89%. google.com A patented method describes a process using a tri-n-butylammonium trifluoromethanesulfonate (B1224126) catalyst in water, which boasts high yield and good product purity. google.com

Table 2: Synthesis of 2,3,4,5-Tetrafluorobenzoic Acid via Decarboxylation

| Starting Material | Reagents/Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|

| Tetrafluorophthalic acid | Triethylamine, DMSO | 115-120°C | 94.0% | google.comchemicalbook.com |

| Tetrafluorophthalic acid | Tri-n-butylamine | 130°C | 89.4% | google.com |

| Tetrafluorophthalic acid | Sulfolane, K₂CO₃ | 135-145°C | 89.2% | google.com |

Once synthesized, 2,3,4,5-tetrafluorobenzoic acid can be converted to other useful reagents, such as 2,3,4,5-tetrafluorobenzoyl chloride , by reacting it with triphosgene (B27547) in the presence of a DMF catalyst, achieving a yield of up to 95%. asianpubs.org

Derivatization of Trifluorotoluene Analogs

The derivatization of fluorinated toluenes is essential for creating a wide range of functionalized molecules for various applications, including pharmaceuticals and materials science. researchgate.netresearchgate.net Trifluorotoluene itself is often used as a solvent in organic synthesis or as an internal standard for ¹⁹F NMR spectroscopy due to its relative inertness. nih.govacs.org

Analogs such as 4-fluoro-3-nitrobenzotrifluoride (B105636) serve as important derivatization reagents themselves, used for instance in the HPLC analysis of polyamines. fishersci.atcymitquimica.com The synthesis of trifluoromethyl pyridine (B92270) derivatives is another area of interest, where these compounds serve as bioactive core components for developing new insecticides. researchgate.net

The methyl group on the fluorinated toluene ring provides a key site for functionalization. For example, the isomer 2,3,5,6-tetrafluorotoluene can be functionalized to produce alcohols or halides. Direct arylation of C-H bonds is another powerful tool. The reaction of 2,3,5,6-tetrafluorotoluene with aryl halides can be achieved using a palladium catalyst, providing a direct route to coupled products. acs.org These derivatization strategies highlight the synthetic versatility of polyfluorinated toluenes in constructing more complex molecular architectures.

Spectroscopic Characterization and Advanced Analytical Techniques in 2,3,4,5 Tetrafluorotoluene Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for the characterization of fluorinated organic molecules, providing detailed information about molecular structure, connectivity, and dynamics.

¹⁹F NMR Spectroscopic Analysis of Fluorinated Toluene (B28343) Derivatives

Fluorine-19 (¹⁹F) NMR spectroscopy is a particularly powerful technique for studying fluorinated compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. wikipedia.org The large chemical shift range of ¹⁹F NMR, spanning approximately 800 ppm, allows for excellent resolution of signals from different fluorine environments within a molecule, minimizing the likelihood of peak overlap. wikipedia.orgicpms.cz This wide dispersion is advantageous when analyzing complex fluorinated molecules like tetrafluorotoluene derivatives. icpms.cz

In the context of fluorinated toluene derivatives, ¹⁹F NMR is instrumental in identifying and distinguishing between isomers. For instance, the substitution pattern of fluorine atoms on the toluene ring in isomers like 2,3,4,5-tetrafluorotoluene and 2,3,5,6-tetrafluorotoluene (B1329407) results in distinct ¹⁹F NMR spectra. The chemical shifts and coupling constants (J-coupling) between fluorine nuclei (¹⁹F-¹⁹F) and between fluorine and proton nuclei (¹⁹F-¹H) provide a detailed fingerprint of the molecule's structure. wikipedia.orgicpms.cz Long-range couplings are also commonly observed in ¹⁹F NMR, offering further structural insights. wikipedia.org

Research has shown that the chemical shifts in ¹⁹F NMR are sensitive to the electronic environment, making it a useful tool for studying interactions between fluorinated aromatic compounds and other molecules, such as amines. rsc.org For example, studies have recorded the ¹⁹F NMR chemical shifts of nitro-fluorobenzenes in the presence of various amines in a toluene-d8 (B116792) solution to investigate these interactions. rsc.org

¹H and ¹³C NMR Applications in Structural Elucidation

While ¹⁹F NMR is central to the study of fluorinated compounds, proton (¹H) and carbon-13 (¹³C) NMR spectroscopy provide complementary and essential information for complete structural elucidation.

¹H NMR Spectroscopy: ¹H NMR is used to identify the number and environment of hydrogen atoms in a molecule. In this compound, the spectrum would show signals for the methyl (CH₃) protons and the single aromatic proton. The coupling of these protons to the adjacent fluorine atoms (¹H-¹⁹F coupling) provides crucial connectivity information. spectrabase.comchemicalbook.com For example, the analysis of the ¹H NMR spectrum of 2-fluorotoluene (B1218778) and its derivatives has been used to determine the spin-spin coupling constant between ¹⁹F and the methyl protons. cdnsciencepub.com

¹³C NMR Spectroscopy: ¹³C NMR spectroscopy provides information about the carbon framework of the molecule. scielo.br Each unique carbon atom in this compound will give a distinct signal, and the chemical shifts are influenced by the attached fluorine atoms. The large electronegativity of fluorine generally causes a downfield shift for the directly attached carbon atom (C-F bond), while the effect on other carbons is more complex. The coupling between carbon and fluorine (¹³C-¹⁹F coupling) is also a valuable tool for assigning signals and confirming the structure.

The following table summarizes typical NMR data for related fluorinated toluene compounds, illustrating the type of information obtained from these techniques.

| Compound | Nucleus | Chemical Shift (ppm) | Multiplicity / Coupling Constant (J) |

| 2,3,5,6-tetrafluoro-4-benzyl-toluene | ¹⁹F | Not specified | Not specified |

| 1,2,3,4,5-pentafluoro-6-benzyl-benzene | ¹H | Not specified | Not specified |

| 1,2,3,4,5-pentafluoro-6-benzyl-benzene | ¹⁹F | Not specified | *Unreacted C₆F₆ (< 1% by integration) |

| 2,3,5,6-tetrafluorotoluene | Not specified | Not specified | Reaction monitored over 72 hrs |

| 2-fluorotoluene | ¹H, ¹⁹F | 1.99 Hz | ⁴J(F,CH₃) |

Data extracted from various research contexts and may not represent standardized measurements. cdnsciencepub.comrsc.org

Mechanistic Insights from NMR during Reactions

NMR spectroscopy is not limited to static structural analysis; it is also a powerful tool for monitoring chemical reactions in real-time and gaining mechanistic insights. nih.gov By acquiring NMR spectra at various time points during a reaction, researchers can identify and quantify reactants, intermediates, and products. rsc.org

For instance, NMR tube reactions involving fluorinated toluenes can be monitored to observe the transformation of starting materials and the formation of new species. rsc.org This approach was used to follow the reaction between a uranium complex and 2,3,5,6-tetrafluorotoluene over 72 hours, where changes in ¹H, ¹¹B, and ¹⁹F NMR spectra were recorded. rsc.org Similarly, the reaction of B(C₆F₅)₃ with water in toluene solution has been investigated using ¹H and ¹⁹F NMR to understand the kinetics and thermodynamics of the formation of various aqua species. acs.org These studies can reveal the stepwise nature of a reaction, the rates of different processes, and the activation parameters, all of which are crucial for understanding the reaction mechanism. acs.org The unique effects of fluorine substituents on reaction pathways, such as their role in the pyramidalization of carbanionic centers, have also been investigated using NMR in conjunction with computational studies. rsc.org

Vibrational Spectroscopy for Molecular Analysis

Vibrational spectroscopy, including Infrared (IR) spectroscopy, provides complementary information to NMR by probing the vibrational modes of a molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule. lmu.edu Organic molecules absorb infrared radiation at specific frequencies that correspond to the vibrations of their bonds, such as stretching and bending. vscht.cz The resulting IR spectrum acts as a molecular fingerprint, with characteristic absorption bands indicating the presence of specific functional groups. specac.com

For this compound, the IR spectrum would exhibit characteristic absorptions for:

C-H stretching: Vibrations of the C-H bonds in the methyl group and the aromatic ring. Alkane C-H bonds typically show strong absorptions in the 2850–2960 cm⁻¹ region. libretexts.org

C-F stretching: These bonds give rise to strong absorptions, typically in the 1000–1400 cm⁻¹ region. The exact position and number of bands depend on the substitution pattern.

C=C stretching: Vibrations of the carbon-carbon bonds within the aromatic ring, usually found in the 1450–1600 cm⁻¹ region.

Aromatic C-H bending: These vibrations occur at lower frequencies and can help confirm the substitution pattern on the benzene (B151609) ring.

The IR spectrum is a valuable tool for confirming the synthesis of fluorinated aromatic compounds and for identifying them in reaction mixtures. google.com

Table of Characteristic IR Absorption Frequencies for Relevant Functional Groups

| Functional Group | Bond | Absorption Range (cm⁻¹) | Intensity |

| Alkane | C-H stretch | 2850-2960 | Strong |

| Aromatic | C-H stretch | 3000-3100 | Medium |

| Aromatic | C=C stretch | 1450-1600 | Medium to Weak |

| Fluoroalkane | C-F stretch | 1000-1400 | Strong |

This table provides general ranges for characteristic IR absorptions. specac.comlibretexts.org

CH Stretching Overtone Spectra Analysis of Fluorine Substituted Toluenes

Beyond the fundamental vibrational transitions observed in standard IR spectroscopy, the study of overtone spectra, which arise from transitions to higher vibrational energy levels (Δv > 1), can provide more nuanced information about molecular structure and dynamics. The analysis of CH stretching overtone spectra has been applied to various fluorine-substituted toluenes. acs.org

These spectra are often complex due to factors like Fermi resonance, where an overtone or combination band has a similar energy to a fundamental vibration, leading to a mixing of states and a shift in frequencies. aip.org In the case of fluorinated toluenes, the aryl CH stretching bands are complicated by such resonances. acs.org However, the methyl CH stretching overtone regions are also complex due to the coupling between the CH stretching motion and the internal rotation (torsion) of the methyl group. acs.org

Studies on molecules like 2,3,5,6-tetrafluorotoluene have revealed that the linewidths of the methyl overtone bands can be significantly narrower compared to other toluenes. aip.org This narrowing is thought to be caused by the multiple fluorine substituents detuning the alkyl CH stretch-bend Fermi resonance. aip.org The structure of these methyl overtone bands is primarily determined by the nature of the groups adjacent to the methyl group. acs.org These advanced spectroscopic studies, often combined with ab initio calculations, provide deep insights into intramolecular vibrational energy redistribution (IVR) and the influence of fluorine substitution on molecular dynamics. acs.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a cornerstone technique for determining the molecular weight and elucidating the structure of this compound. With a molecular formula of C₇H₄F₄, its exact mass is 164.0249 g/mol . chemsrc.com In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. savemyexams.com

The molecular ion peak for a related compound, α,α,α,2-tetrafluorotoluene, is observed at an m/z of 164 and is often the base peak, indicating its relative stability. chemicalbook.com Fragmentation patterns are critical for structural confirmation. Common fragmentation of aromatic compounds involves the loss of substituents or parts of the ring structure. libretexts.org For tetrafluorotoluene isomers, fragmentation can provide clues to the substitution pattern. While specific fragmentation data for this compound is not detailed in the provided results, analysis of similar compounds like α,α,α,2-tetrafluorotoluene shows significant peaks at m/z 145 (loss of F), 114, and 95, corresponding to various fragmentation pathways. chemicalbook.com

Table 1: Illustrative Mass Spectrometry Data for a Tetrafluorotoluene Isomer (α,α,α,2-tetrafluorotoluene)

| m/z | Relative Intensity (%) | Putative Fragment |

|---|---|---|

| 164 | 100.0 | [C₇H₄F₄]⁺ (Molecular Ion) |

| 163 | 28.9 | [C₇H₃F₄]⁺ |

| 145 | 69.4 | [C₇H₄F₃]⁺ |

| 114 | 45.1 | [C₆H₃F₂]⁺ |

| 95 | 8.9 | [C₆H₄F]⁺ |

| 75 | 13.2 | [C₆H₃]⁺ |

Data derived from spectral information for α,α,α,2-tetrafluorotoluene. chemicalbook.com

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are essential for isolating this compound from complex mixtures and quantifying its concentration.

Gas chromatography (GC) is a powerful tool for assessing the purity of this compound and for monitoring the progress of reactions in which it is a reactant or product. The choice of column is critical for achieving good separation. Fused-silica open-tubular columns are favored for their high resolution and efficiency. epa.govepa.gov For analyzing halogenated compounds like tetrafluorotoluene, columns such as a DB-5 or DB-1701 are often employed, sometimes in a dual-column setup for enhanced selectivity. epa.gov

In reaction monitoring, GC can track the disappearance of starting materials and the appearance of products over time. For instance, in the synthesis of tetrafluorotoluene derivatives, GC analysis can confirm the consumption of the starting tetrafluorotoluene and the formation of the desired product. rsc.org The use of an internal standard, such as toluene-d8, can improve the accuracy of quantification. nih.gov Headspace GC-MS is a particularly sensitive technique for volatile compounds like toluene and its derivatives in various matrices. researchgate.net

Table 2: Typical GC Parameters for Analysis of Halogenated Aromatic Compounds

| Parameter | Value/Type | Reference |

|---|---|---|

| Column | DB-5 (30 m x 0.25 mm id, 0.25 µm film) | nih.gov |

| Carrier Gas | Helium | nih.gov |

| Flow Rate | 1 mL/min (constant) | nih.gov |

| Injector Type | Split/Splitless | |

| Oven Program | Initial 40°C (2 min), ramp 15°C/min to 280°C (hold 5 min) | nih.gov |

| Detector | Mass Spectrometer (MS) or Electron Capture Detector (ECD) | epa.govnih.gov |

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and analysis of aromatic pollutants, including fluorinated compounds. wur.nl The unique properties of fluorinated molecules can be exploited to achieve effective separations. chromatographyonline.comnih.gov

Reversed-phase HPLC (RP-HPLC) is commonly used, where a non-polar stationary phase is paired with a polar mobile phase. researchgate.net For separating fluorinated aromatic compounds, specialized columns, such as those with pentafluorophenyl or fluorinated alkyl stationary phases, can offer unique selectivity compared to standard C18 columns. chromatographyonline.com These phases can enhance the retention of fluorinated analytes. chromatographyonline.com The mobile phase often consists of a mixture of water with an organic modifier like acetonitrile (B52724) or methanol. mdpi.compjoes.com The addition of acids like formic acid or trifluoroacetic acid can improve peak shape and resolution. pjoes.comthescipub.com Detection is typically achieved using a Diode Array Detector (DAD) or a UV detector, which allows for the identification of compounds based on their absorbance spectra. wur.nlpjoes.com

Table 3: Example HPLC Conditions for Separation of Aromatic Pollutants

| Parameter | Value/Type | Reference |

|---|---|---|

| Column | Reversed-phase C18 (e.g., NUCLEOSIL® 100-5 C18) | mdpi.com |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | mdpi.compjoes.com |

| Flow Rate | 0.7 - 1.5 mL/min | mdpi.commyfoodresearch.com |

| Column Temperature | Ambient to 35°C | mdpi.compjoes.com |

| Detector | Diode Array Detector (DAD) or Fluorescence Detector (FLD) | wur.nlmdpi.com |

Application of Spectroscopic and Analytical Techniques for Reaction Monitoring and Product Characterization

The combination of spectroscopic and analytical methods is crucial for comprehensively monitoring chemical reactions and characterizing the resulting products. For example, during the synthesis of a derivative from 2,3,5,6-tetrafluorotoluene, NMR spectroscopy (specifically ¹H, ¹¹B, and ¹⁹F NMR) can be used to track the reaction progress over time. rsc.org Following the reaction, GC-MS is employed to analyze the final product mixture, confirming the expected mass of the synthesized compound. rsc.org This dual approach ensures that both the transformation of the starting material and the identity of the final product are accurately determined. In-line monitoring techniques, such as Raman spectroscopy, are also increasingly being integrated into flow chemistry setups to provide real-time data on reaction conversion. nih.govjasco-global.com

Computational Chemistry and Theoretical Studies on 2,3,4,5 Tetrafluorotoluene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of 2,3,4,5-tetrafluorotoluene at a molecular level.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It is a versatile tool in computational chemistry, physics, and materials science. wikipedia.orgnih.gov The core principle of DFT is that the properties of a system can be determined from its electron density. wikipedia.orgscispace.com This approach is generally more computationally efficient than traditional wave function-based methods, allowing for the study of larger and more complex molecules. nih.govresearchgate.net

In the context of this compound, DFT calculations can be employed to predict a variety of its properties. For instance, computational methods like DFT can be used to predict reactive sites by analyzing the molecule's charge distribution and frontier molecular orbitals. DFT is also essential for understanding the electronic structure of molecules, which is crucial for predicting their physical and chemical properties. mdpi.com While powerful, DFT has limitations in accurately describing certain phenomena like intermolecular interactions, particularly van der Waals forces, and charge transfer excitations. wikipedia.org

Table 1: Predicted Properties of Toluene (B28343) Derivatives using Computational Methods

| Property | Toluene | 2,3,5,6-tetrafluorotoluene (B1329407) |

|---|---|---|

| 6J(H,CH3) (Hz) | -0.622(1) | -0.622(1) |

Data sourced from experimental and theoretical studies, highlighting the influence of fluorine substitution on NMR spectral parameters. cdnsciencepub.com

Molecular Orbital (MO) theory describes electrons in a molecule as being delocalized over the entire molecule in specific molecular orbitals. unizin.orgbrsnc.in This is in contrast to Valence Bond theory, which views bonds as localized between pairs of atoms. unizin.org MO theory is particularly effective in predicting electronic spectra and paramagnetism. brsnc.in It involves combining atomic orbitals to form molecular orbitals, resulting in both bonding and antibonding interactions. unizin.org

For this compound, MO theory provides a framework for understanding its bonding characteristics and the influence of the fluorine substituents on the aromatic ring's electronic structure. The theory can explain how the high electronegativity of fluorine atoms alters the energy levels of the molecular orbitals compared to unsubstituted toluene. Natural Bond Orbital (NBO) analysis, an extension of MO theory, can be used to intuitively understand electron distribution and the migration of bonds during chemical reactions. mdpi.com While MO theory is powerful, its complexity increases significantly with larger molecules. brsnc.in

Molecular Dynamics Simulations for Conformational Analysis and Reactivity

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov These simulations can provide detailed information about the conformational changes and dynamic behavior of molecules. nih.govnih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal how molecules like this compound behave in different environments. nih.gov

MD simulations are particularly useful for conformational analysis, helping to identify the preferred shapes and orientations of flexible molecules. mdpi.com For instance, simulations can show how the methyl group in this compound rotates and how the molecule interacts with solvents or other reactants. chemrxiv.org These simulations are also instrumental in understanding reaction dynamics and can complement experimental techniques by providing an atomic-level view of chemical processes. nih.gov The accuracy of MD simulations depends on the quality of the force fields used to describe the interactions between atoms. nih.gov

Prediction of Spectroscopic Parameters

Computational methods are invaluable for predicting the spectroscopic parameters of molecules, which aids in the interpretation of experimental spectra. High-level quantum chemical calculations can predict rotational and vibrational transitions with high accuracy. nih.gov For example, computed rotational transitions can have a relative accuracy better than 0.1%, and vibrational wavenumbers can be calculated to within 5-15 cm⁻¹ of experimental values. nih.gov

In the case of this compound, theoretical calculations can predict its ¹H and ¹⁹F NMR spectra, including chemical shifts and coupling constants. cdnsciencepub.com These predictions are crucial for assigning peaks in experimental spectra and for understanding the relationship between molecular structure and spectroscopic properties. For instance, the long-range coupling constant between the fluorine atom and the methyl protons in fluorotoluene derivatives is sensitive to the molecular conformation. cdnsciencepub.com Computational modeling can also predict infrared (IR) spectra, helping to identify characteristic vibrational modes. researchgate.net

Table 2: Computationally Predicted Spectroscopic Data

| Molecule | Spectroscopic Parameter | Predicted Value | Experimental Value |

|---|---|---|---|

| c-C₃H₃⁺ | Rotational Constants | - | Very good agreement |

| ν₄=1 state | Rotational Constants | - | Very good agreement |

This table illustrates the high accuracy of computational methods in predicting spectroscopic parameters, showing a strong correlation with experimental data. nih.gov

Mechanistic Pathway Elucidation through Computational Modeling

For reactions involving this compound, computational modeling can be used to explore different possible mechanistic pathways, such as those in nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions. For example, DFT calculations can help determine whether a reaction proceeds through a direct oxidative addition or an Sₙ2-type mechanism. acs.orgwhiterose.ac.uk These computational studies can provide insights into the role of catalysts and the factors that control regioselectivity. acs.org Mechanistic computational models are also increasingly used in drug development to understand drug-target interactions and predict pharmacodynamics. nih.gov

Cheminformatics and Bioinformatics Approaches in Fluorine Chemistry

Cheminformatics integrates principles of chemistry and computer science to analyze chemical data, while bioinformatics applies computational techniques to biological data. encyclopedia.publongdom.org Both fields are increasingly important in fluorine chemistry, particularly in the context of drug discovery and materials science. mdpi.comnih.gov

Cheminformatics tools can be used to screen large databases of fluorinated compounds to identify candidates with desired properties. mdpi.com For example, Quantitative Structure-Property Relationship (QSPR) models can be developed to predict properties like refractive index or biological activity based on molecular structure. uq.edu.au This allows for the rapid in silico screening of virtual libraries of compounds. mdpi.com

Bioinformatics plays a crucial role in understanding the biological effects of fluorinated compounds. longdom.org By analyzing genomic and proteomic data, researchers can identify the molecular targets of fluorinated drugs and understand their mechanisms of action. encyclopedia.pub The strategic incorporation of fluorine into drug molecules can significantly impact properties like metabolic stability and binding affinity, and bioinformatics helps to rationalize these effects. nih.gov In the broader context of fluorine chemistry, these computational approaches are vital for designing novel fluorochemicals with improved environmental profiles. uni.lu

Mechanistic Toxicology and Ecotoxicology of Polyfluorinated Toluenes

Principles of Mechanistic Toxicology in Chemical Assessment

Mechanistic toxicology is a field dedicated to understanding the specific biochemical and cellular processes through which chemical substances exert their toxic effects on living organisms. studysmarter.co.uk Its primary focus is to identify the cellular, biochemical, and molecular mechanisms by which chemicals cause toxicity. mhmedical.comufl.edu This discipline is crucial in chemical risk assessment as it provides data to demonstrate that adverse outcomes observed in laboratory animals are relevant to humans. mhmedical.com By analyzing the interaction between toxicants and organisms at a molecular level, mechanistic toxicology aids in the development of safer chemicals and provides a basis for rational therapy for chemical poisoning. studysmarter.co.ukmhmedical.com

The core principles of mechanistic toxicology involve several areas of focus:

Dose-Response Relationships: This describes the relationship between the amount of a substance an organism is exposed to and the resulting effect. studysmarter.co.uk

Mechanisms of Action: This involves identifying the specific molecular targets of a chemical and the sequence of events leading to a toxic effect. A mechanistic toxicologist investigates how chemicals can lead to outcomes like cell injury and death. ufl.eduufl.edu

Biotransformation (Metabolism): This process involves the chemical modification of a compound by an organism, which can either detoxify the substance or convert it into a more toxic form (bioactivation). studysmarter.co.ukufl.edu The two main phases of biotransformation are Phase I, which introduces or exposes functional groups, and Phase II, which involves conjugation with endogenous molecules to enhance excretion. studysmarter.co.uk

Toxicogenomics: This emerging area allows mechanistic toxicologists to identify and protect genetically susceptible individuals from harmful environmental exposures by understanding how genetic makeup influences an individual's response to a toxicant. mhmedical.com

Techniques used in mechanistic toxicology include in vitro methods using cultured cells and in vivo studies on whole organisms to understand toxicant effects at cellular and systemic levels. studysmarter.co.ukufl.edu These studies provide essential information for safety evaluations and regulatory requirements. mhmedical.comufl.edu

In Vitro and In Vivo Toxicological Studies on Fluorinated Aromatic Compounds

Toxicological assessment of chemical compounds relies on both in vitro and in vivo studies. In vitro (Latin for "in the glass") studies are performed outside of a living organism, typically using isolated tissues, organs, or cells in environments like petri dishes. chemsafetypro.com In contrast, in vivo (Latin for "in the living") studies are conducted within living organisms, such as laboratory animals like rats or rabbits. chemsafetypro.com Both methodologies are used to determine the inherent hazardous properties of chemicals for classification and risk assessment. chemsafetypro.com

In vitro methods are gaining prominence in the regulatory community because they can significantly reduce the use of animal testing while providing reliable predictions for certain toxicological endpoints, such as skin/eye irritation, skin sensitization, and genotoxicity. chemsafetypro.comresearchgate.net However, for systemic effects like acute toxicity, repeated dose toxicity, and carcinogenicity, in vivo tests are often still necessary as in vitro results cannot always directly predict the complex biological responses of a whole organism. chemsafetypro.com

Studies on per- and polyfluoroalkyl substances (PFAS), a broad class of fluorinated compounds, have utilized in vitro new approach methods (NAMs) to screen for developmental neurotoxicity (DNT). nih.gov For instance, a study of 160 PFAS compounds used high-content imaging (HCI) and microelectrode array (MEA) assays to evaluate effects on neurodevelopmental processes like neurite outgrowth, proliferation, and apoptosis. nih.gov Findings from such studies suggest that a subset of PFAS can perturb these processes. nih.gov

The table below summarizes findings from a large-scale in vitro screening of PFAS for developmental neurotoxicity.

| Number of PFAS Tested | Assay Type | Key Findings |

| 160 | DNT NAMs (Neuronal Network Formation, High-Content Imaging) | 42 active PFAS compounds decreased measures of neural network connectivity and neurite length. |

| PFAS with a perfluorinated carbon chain length ≥8, a high carbon-to-fluorine ratio, or a carboxylic acid moiety were more likely to be bioactive. nih.gov | ||

| 85% of PFAS that were positive in DNT NAMs were also active in other EPA ToxCast assays. nih.gov |

Ecotoxicological studies also employ both in vitro and in vivo models. For example, the toxicity of various natural products with potential as biopesticides has been assessed using mammalian cell lines (in vitro) and fish models like zebrafish (Danio rerio) and medaka (Oryzias latipes) (in vivo). nih.gov Such studies highlight the importance of using whole-organism models, as some compounds that show little effect in cell cultures can cause significant mortality in fish embryos. nih.gov

Structure-Activity Relationships in Fluorinated Toluenes

Structure-activity relationship (SAR) is a key concept in toxicology that links the chemical structure of a molecule to its biological activity. For fluorinated toluenes, the number, position, and nature of the fluorine substituents on the toluene (B28343) scaffold can significantly influence their toxicological properties.

Fluorine's high electronegativity and small size are properties that make it a valuable element in medicinal chemistry. nih.gov The substitution of hydrogen with fluorine can alter a molecule's membrane permeability, protein binding affinity, and metabolic stability. caltech.edu For example, fluorination can block metabolic degradation, leading to a decreased required dose and increased activity. caltech.edu

Studies on halogenated toluene derivatives have provided insights into SAR. A study on a series of sensory irritants with structures based on toluene found that the substitution of halogen atoms significantly impacted their potency. nih.gov The concentration required to cause a 50% decrease in respiratory rate (RD50) in mice was measured for various chlorinated, brominated, and iodinated toluene derivatives. nih.gov

The findings indicated that:

Alpha-carbon substitution: Substituting chlorine, bromine, or iodine on the alpha carbon of the methyl group dramatically increased irritant potency compared to toluene. nih.gov

Ring substitution: The position of chlorine on the aromatic ring also had a profound effect. An ortho-substituted chlorine resulted in a much higher irritant potency (lower RD50) than meta or para substitutions. nih.gov

These trends are explained by the interaction of the irritant with a receptor protein, where the development of a partial positive charge on the alpha carbon and the bond dissociation energies of the alpha carbon-halogen bond are critical factors. nih.gov While this study focused on other halogens, the principles can be extended to understand how fluorine substitutions on the toluene ring of 2,3,4,5-Tetrafluorotoluene would influence its interaction with biological targets. The specific arrangement of four fluorine atoms on the benzene (B151609) ring creates a distinct electronic profile that dictates its reactivity and potential toxicity.

| Compound Type | Substitution Position | RD50 (ppm) | Relative Potency vs. Toluene |

| Toluene | - | 4900 | 1x |

| Benzyl (B1604629) Chloride | α-carbon | 27 | ~181x |

| Benzyl Bromide | α-carbon | 5.2 | ~942x |

| Benzyl Iodide | α-carbon | 4.3 | ~1140x |

| o-Chlorotoluene | ortho- on ring | 4.9 | ~1000x |

| m-Chlorotoluene | meta- on ring | 13 | ~377x |

| p-Chlorotoluene | para- on ring | 14 | ~350x |

This table is based on data for chlorinated, brominated, and iodinated toluenes to illustrate SAR principles. nih.gov

Biotransformation and Metabolism Pathways in Organisms

The biotransformation of toluene and its fluorinated derivatives is a critical process that determines their persistence and toxic effects in organisms and the environment. In aerobic bacteria, toluene degradation can be initiated either by oxidation of the methyl group or by hydroxylation of the aromatic ring. nih.gov

Fungal metabolism studies using fluorotoluenes as model substrates have shown that the initial metabolic step for fungi capable of growing on toluene is the oxidation of the methyl side chain, leading to the formation of fluorinated benzoates. nih.gov These benzoates are then subject to ring hydroxylation and further metabolism. nih.gov In contrast, some fungi that only cometabolize toluene can also oxidize the aromatic ring directly to produce fluorinated cresols. nih.gov

In the bacterium Pseudomonas putida F1, the tod operon controls the degradation of toluene. semanticscholar.org The enzymes in this pathway, particularly toluene dioxygenase (TDO), are responsible for the initial oxidation step. Studies have shown that various mono- and polyfluorinated aromatic compounds can induce the tod operon enzymes. semanticscholar.orgnih.gov Interestingly, some fluorinated compounds induce these enzymes to a greater extent than toluene itself. nih.gov

This induction can lead to the metabolism and defluorination of the compounds. nih.gov For example, 1,2,4-Trifluorobenzene has been shown to cause significant induction of the TDO pathway and undergo subsequent defluorination. semanticscholar.org The ability of a fluorinated compound to induce its own metabolism is a key factor in its biodegradation. nih.gov

The primary pathways for toluene biotransformation, which serve as a model for fluorinated toluenes, are:

Methyl Group Oxidation: The methyl group is oxidized to form benzyl alcohol, which is further oxidized to benzaldehyde (B42025) and then to benzoic acid. researchgate.net

Ring Hydroxylation: The aromatic ring is oxidized by dioxygenase enzymes to form a dihydrodiol, which can then be converted to catecholic intermediates. nih.gov In another pathway, ring hydroxylation can lead to the formation of cresols (ortho-, meta-, and para-). researchgate.net

The presence of fluorine atoms on the aromatic ring, as in this compound, influences which metabolic pathway is favored and the rate of degradation. The strong carbon-fluorine bond can make the compound more resistant to degradation, but enzymatic systems in certain microorganisms are capable of mediating defluorination. nih.gov

| Organism Type | Primary Metabolic Pathway for Fluorotoluenes | Key Metabolites |

| Toluene-assimilating Fungi | Initial oxidation of the methyl group. | Fluorinated Benzoates, Catecholic Intermediates. nih.gov |

| Toluene-cometabolizing Fungi | Oxidation at both the methyl group and the aromatic ring. | Fluorinated Benzoates, Fluorinated o-Cresols. nih.gov |

| Pseudomonas putida F1 (Bacteria) | Toluene dioxygenase (TDO) mediated oxidation of the aromatic ring. | Dihydrodiols, subsequent defluorinated products. semanticscholar.orgnih.gov |

Ecological Risk Assessment Methodologies

Ecological Risk Assessment (ERA) is a systematic process used to evaluate the likelihood of adverse ecological effects occurring as a result of exposure to one or more stressors, such as chemical substances. fiveable.me The process provides a framework for organizing and analyzing data and uncertainties to support environmental decision-making. fiveable.me

The ERA process generally consists of four main phases:

Problem Formulation: This initial phase defines the goals, scope, and objectives of the assessment. fiveable.me It involves identifying the chemical stressor of concern, the ecosystems and species at risk (ecological receptors), and the specific environmental values to be protected (assessment endpoints), such as the survival or reproduction of a species. fiveable.me A conceptual model is developed to show the relationships between the stressor, exposure pathways, and potential effects. nih.gov

Analysis: This phase has two key components:

Exposure Assessment: This characterizes the exposure of ecological receptors to the chemical. It involves evaluating the chemical's release, fate, and distribution in the environment to determine the environmental concentrations. nih.gov

Effects Assessment (Hazard Identification): This component characterizes the potential adverse effects resulting from the exposure. nih.govgreenfacts.org It relies on ecotoxicity data from laboratory studies on individuals of standard test species and field data. acs.org

Risk Characterization: In this phase, the information from the exposure and effects assessments is integrated to estimate the likelihood and magnitude of adverse ecological effects. fiveable.menih.gov A common method is the calculation of a risk quotient (RQ), which is the ratio of an exposure concentration to an effects concentration. nih.gov This value is then compared to a level of concern (LOC) to determine the level of risk. nih.gov More advanced, mechanistic approaches like toxicokinetic-toxicodynamic (TK-TD) models are also used. These models can simulate the time-course of effects resulting from fluctuating or pulsed exposures, providing a more robust risk assessment. ecotoxmodels.org

Risk Management: This final phase involves translating the scientific information from the risk characterization into a form that is accessible and actionable for risk managers, stakeholders, and the public. fiveable.me It includes making decisions on how to manage the identified risks, such as setting limits on chemical use or establishing remediation strategies. Effective communication is a critical component of this phase. fiveable.me

Assessing the ecological risk of compounds like this compound would involve applying this framework, considering its environmental fate, persistence, and potential toxicity to various organisms within an ecosystem.

Advanced Applications and Derivatives of 2,3,4,5 Tetrafluorotoluene

Role as an Intermediate in Pharmaceutical Synthesis

While direct examples of 2,3,4,5-tetrafluorotoluene in the synthesis of commercial drugs are not extensively documented in publicly available literature, the broader class of fluorinated toluenes plays a significant role in medicinal chemistry. The introduction of fluorine atoms into a drug candidate's structure can profoundly modify its metabolic stability, lipophilicity, and binding affinity to target proteins.

The this compound scaffold can be chemically modified to introduce various pharmacophores. For instance, the methyl group can be oxidized to a carboxylic acid or a benzyl (B1604629) bromide, which are versatile handles for further synthetic transformations. The fluorine atoms on the aromatic ring can also be selectively substituted under specific reaction conditions, allowing for the attachment of other functional groups.

Table 1: Potential Pharmaceutical Scaffolds from this compound

| Derivative | Potential Therapeutic Area | Synthetic Transformation |

| 2,3,4,5-Tetrafluorobenzoic Acid | Anti-inflammatory, Anticancer | Oxidation of the methyl group |

| 2,3,4,5-Tetrafluorobenzylamine | Neurological disorders | Halogenation of the methyl group followed by amination |

| Substituted anilines | Kinase inhibitors | Nucleophilic aromatic substitution of a fluorine atom |

It is important to note that these are potential applications based on the known reactivity of similar fluorinated compounds in pharmaceutical research and development.

Applications in Agrochemical and Pesticide Development

The development of modern agrochemicals frequently relies on the incorporation of fluorinated moieties to enhance efficacy and selectivity. Although specific pesticides derived directly from this compound are not prominently reported, the structural motifs present in this compound are relevant to the agrochemical industry.

Fluorinated aromatic compounds are key components in a variety of herbicides, fungicides, and insecticides. The tetrafluorinated phenyl group can act as a stable, lipophilic backbone for the construction of active ingredients. The reactivity of the methyl group allows for the introduction of toxophoric groups or moieties that improve translocation within the target pest or plant.

Table 2: Potential Agrochemical Intermediates from this compound

| Intermediate | Potential Agrochemical Class | Key Features |

| 2,3,4,5-Tetrafluorobenzyl ethers | Herbicides, Fungicides | Enhanced stability and lipophilicity |

| Pyrazole derivatives | Insecticides, Herbicides | The tetrafluorophenyl group can be attached to a heterocyclic core |

| Phenoxyacetic acid derivatives | Herbicides | Modification of the aromatic ring and oxidation of the methyl group |

The synthesis of such agrochemicals would involve multi-step processes where this compound serves as a foundational building block.

Use in Specialty Materials and Advanced Chemical Synthesis

The high degree of fluorination in this compound imparts properties that are desirable for specialty materials. Fluorinated polymers, for instance, are known for their high thermal stability, chemical resistance, and low surface energy. While the direct polymerization of this compound is not a common route, it can be converted into monomers for the synthesis of high-performance polymers.

A patent describes a process for the preparation of 2,3,4,5-tetrafluorobenzene derivatives, indicating industrial interest in compounds with this substitution pattern for various applications. Furthermore, research on the synthesis of poly-p-oxyperfluorobenzylene from the closely related octafluorotoluene (B1221213) highlights the potential of fluorinated toluenes as precursors to specialty polymers. The thermal and chemical stability of the tetrafluorophenyl moiety makes it an attractive component for materials intended for use in harsh environments.

Development of Novel Fluorinated Building Blocks and Reagents

In organic synthesis, fluorinated building blocks are essential tools for the precise introduction of fluorine atoms or fluorinated groups into a target molecule. This compound can be transformed into a variety of novel building blocks and reagents.

The reactivity of the benzylic position allows for functionalization to create aldehydes, alcohols, and halides. These derivatives can then participate in a wide range of chemical reactions, including Wittig reactions, Grignard reactions, and various coupling reactions. The fluorine atoms on the aromatic ring can also be selectively displaced by strong nucleophiles, leading to the formation of substituted tetrafluorophenyl compounds.

Table 3: Examples of Fluorinated Building Blocks Derived from this compound

| Building Block | CAS Number | Potential Synthetic Applications |

| 2,3,4,5-Tetrafluorobenzaldehyde | 123949-01-3 | Synthesis of heterocycles, Wittig reactions |

| (2,3,4,5-Tetrafluorophenyl)methanol | 76379-88-5 | Esterifications, Ether synthesis |

| 1-(Bromomethyl)-2,3,4,5-tetrafluorobenzene | 1559-42-8 | Introduction of the tetrafluorobenzyl group |

The availability of these building blocks facilitates the synthesis of complex molecules with tailored properties for various scientific and industrial applications.

Research into Novel Fluorine-Containing Polymers

The field of polymer chemistry is continuously exploring new monomers to create materials with enhanced properties. The incorporation of fluorine into polymers can lead to materials with low flammability, high gas permeability, and unique optical properties.

Research into polymers derived from highly fluorinated aromatic compounds is an active area. For example, the synthesis of poly-p-oxyperfluorobenzylene from octafluorotoluene demonstrates the feasibility of creating high-performance polymers from fluorinated toluene (B28343) derivatives. It is conceivable that this compound could be a precursor to monomers for novel fluoropolymers. For instance, conversion to a di-functional monomer, such as a bis(hydroxymethyl) or di-carboxylic acid derivative, could allow for its incorporation into polyesters or polyamides.

These novel fluorinated polymers could find applications in areas such as advanced coatings, membranes for separations, and materials for optical and electronic devices. Further research is needed to fully explore the potential of this compound as a monomer source for new fluorine-containing polymers.

Q & A

Q. How do thermodynamic properties (e.g., solubility, boiling point) of this compound impact its application in high-temperature reactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.